Diethyl 2-thenylidenemalonate

CAS No.: 30313-06-5

Cat. No.: VC3713181

Molecular Formula: C12H14O4S

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30313-06-5 |

|---|---|

| Molecular Formula | C12H14O4S |

| Molecular Weight | 254.3 g/mol |

| IUPAC Name | diethyl 2-(thiophen-2-ylmethylidene)propanedioate |

| Standard InChI | InChI=1S/C12H14O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3 |

| Standard InChI Key | OUBXLQPLVCNKNN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=CC1=CC=CS1)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C(=CC1=CC=CS1)C(=O)OCC |

Introduction

Chemical Identity and Structural Characteristics

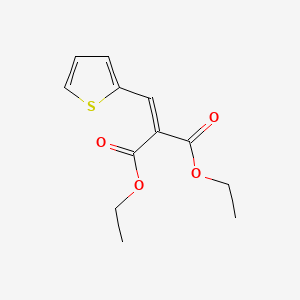

Diethyl 2-thenylidenemalonate, also known by its systematic name diethyl 2-(thiophen-2-ylmethylidene)propanedioate, is an organosulfur compound containing a thiophene ring connected to a malonate diester through a methylene bridge . The compound belongs to the class of α,β-unsaturated diesters and contains a thiophene heterocycle as a key structural element.

Nomenclature and Identification

The compound has several synonyms in chemical literature and databases, reflecting various naming conventions:

| Parameter | Information |

|---|---|

| CAS Number | 30313-06-5 |

| Systematic Name | Diethyl 2-(thiophen-2-ylmethylidene)propanedioate |

| Common Synonyms | Diethyl 2-thenylidenemalonate, Diethyl 2-(2-thienylmethylidene)malonate, Diethyl 2-(thiophen-2-ylmethylene)malonate |

| Molecular Formula | C₁₂H₁₄O₄S |

| InChI | InChI=1S/C12H14O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3 |

| InChIKey | OUBXLQPLVCNKNN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=CC1=CC=CS1)C(=O)OCC |

Structural Features

The molecule consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) connected to a diethyl malonate moiety via a methylene bridge. This arrangement creates an extended π-conjugated system that influences the compound's spectroscopic and chemical properties .

The structural framework includes:

-

A thiophene ring at position 2 connected to a methylene bridge

-

A malonate diester group with two ethyl ester moieties

-

An exocyclic double bond connecting the thiophene and malonate portions

Physical and Chemical Properties

Diethyl 2-thenylidenemalonate exhibits specific physical and chemical properties that define its behavior in different environments and reactions.

Physical Properties

The compound exists as a liquid at room temperature with characteristic physical parameters:

| Property | Value |

|---|---|

| Molecular Weight | 254.30 g/mol |

| Density | 1.215 g/cm³ |

| Boiling Point | 320.4°C at 760 mmHg |

| Flash Point | 147.6°C |

| Melting Point | Not Available |

| Index of Refraction | 1.554 |

| Exact Mass | 254.06128 Da |

| Topological Polar Surface Area | 80.8 Ų |

| LogP | 2.7 |

Solubility and Polarity Characteristics

The compound has moderate lipophilicity with a calculated XLogP3-AA value of 2.7, suggesting it dissolves well in organic solvents but has limited water solubility . The topological polar surface area of 80.8 Ų indicates moderate hydrogen bonding capability, primarily through its ester carbonyl groups .

Reactivity Profile

Based on its structure, Diethyl 2-thenylidenemalonate can participate in various chemical reactions:

-

The α,β-unsaturated diester system makes it susceptible to nucleophilic addition reactions

-

The thiophene ring can undergo electrophilic aromatic substitution reactions

-

The ester groups can participate in hydrolysis, transesterification, and reduction reactions

-

The conjugated system can participate in cycloaddition reactions such as Diels-Alder reactions

Spectroscopic Characterization

Spectroscopic data provides crucial information about the structural and electronic properties of Diethyl 2-thenylidenemalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound has characteristic ¹³C NMR spectral features. According to the search results, ¹³C NMR spectra are available in spectral databases, providing essential structural information about the carbon framework of the molecule . These spectra would typically show signals for:

-

The thiophene carbon atoms

-

The methylene bridge carbon

-

The malonate quaternary carbon

-

The carbonyl carbons of the ester groups

-

The ethyl group carbons

Mass Spectrometry

GC-MS data is available for Diethyl 2-thenylidenemalonate, which helps in confirming its molecular weight and fragmentation pattern . Mass spectrometry would typically show:

-

The molecular ion peak corresponding to the molecular weight of 254 m/z

-

Fragment ions resulting from the loss of ethoxy groups

-

Fragments associated with the thiophene ring

-

Other characteristic fragmentation patterns

Applications and Research Significance

Synthetic Utility

Diethyl 2-thenylidenemalonate serves as a versatile building block in organic synthesis:

-

As a dienophile in Diels-Alder reactions for constructing complex heterocyclic systems

-

As a precursor for the synthesis of thiophene-containing compounds with potential biological activities

-

In the preparation of materials with electronic and optical properties due to its extended conjugation

-

As an intermediate in the synthesis of carboxylic acids through selective hydrolysis of the ester groups

Structure-Activity Relationships

The presence of the thiophene heterocycle connected to the malonate moiety creates interesting electronic properties that can be exploited in various applications:

-

The electron-rich thiophene ring coupled with the electron-withdrawing diester system creates a push-pull electronic effect

-

This electronic arrangement makes the compound useful in studies of electronic conjugation and charge transfer

-

Structural modifications of the basic scaffold can lead to compounds with varied properties and applications

Current Research and Future Perspectives

Research Trends

Current research involving Diethyl 2-thenylidenemalonate and related compounds focuses on:

-

Development of novel synthetic methodologies using this compound as a building block

-

Investigation of structure-property relationships in thiophene-based materials

-

Exploration of potential biological activities of derivatives and analogs

-

Application in the synthesis of heterocyclic compounds with specific functional properties

Future Directions

Potential areas for future research include:

-

Development of catalytic methods for asymmetric transformations of Diethyl 2-thenylidenemalonate

-

Exploration of its utility in multicomponent reactions for diversity-oriented synthesis

-

Investigation of its potential in materials science, particularly in electronic and optical materials

-

Computational studies to better understand its reactivity patterns and electronic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume